molecular formula C17H17BrFN3O2 B2484317 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide CAS No. 1904330-97-7

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2484317
CAS No.: 1904330-97-7
M. Wt: 394.244
InChI Key: DXECLQWVFVVCOX-UHFFFAOYSA-N
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Description

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a fluorobenzyl group, and a pyrrolidine carboxamide framework. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The bromopyridine intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxyl group, to form the pyridine-oxy moiety.

    Amidation: The resulting intermediate is then reacted with 4-fluorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

    Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    3-((3-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.

    3-((3-bromopyridin-2-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.

    3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of pyrrolidine.

Uniqueness

The uniqueness of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXECLQWVFVVCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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